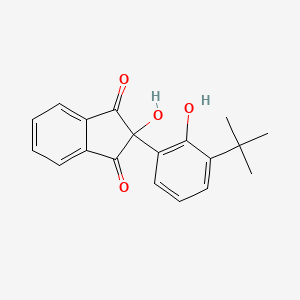

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-

Descripción general

Descripción

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is a chemical compound that belongs to the class of indandiones Indandiones are known for their diverse applications in various fields, including medicinal chemistry and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Aldol Condensation Reactions

The β-diketone structure enables aldol condensation with aldehydes or ketones. This reaction forms arylidene derivatives through dehydration, as demonstrated in green synthesis protocols using ionic liquid catalysts . For example:

text1,3-Indandione + Benzaldehyde → 2-Benzylidene-1H-indene-1,3-(2H)-dione (Yield: 98%, Catalyst: 2-HEAF ionic liquid)[6]

Key Conditions :

-

Catalyst: Task-specific ionic liquids (e.g., 2-HEAF).

-

Solvent: Solvent-free or acetonitrile.

-

Temperature: Room temperature to 80°C.

| Aldehyde Used | Product Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 98 | |

| 4-Chlorobenzaldehyde | 95 | |

| Cinnamaldehyde | 90 |

Michael Addition and Cycloaddition Processes

The compound participates in domino reactions with α,β-unsaturated aldimines, forming spirocyclic derivatives via sequential aza/oxa-Diels–Alder pathways .

Mechanistic Steps :

-

Michael Addition : Enol tautomer attacks the aldimine’s α,β-unsaturated bond.

-

Cyclization : Intramolecular nucleophilic addition forms spiro[indene-pyrano-pyridine] scaffolds .

Example Reaction :

text1,3-Indandione + α,β-Unsaturated N-Arylaldimine → Spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridine] (Yield: 85–93%, Diastereoselectivity: 75:25 to 85:15)[3]

Isocyanide Insertion Reactions

The tert-butyl group facilitates palladium-catalyzed isocyanide insertion , forming C–C bonds for derivatives with enhanced bioactivity :

General Reaction :

text1-(2-Bromophenyl)-2-phenylethanone + tert-Butyl Isocyanide → 2-Arylindane-1,3-dione (Yield: 61–75%)[4]

Substituent Compatibility :

-

Electron-donating groups (e.g., -OCH₃) increase yields.

Tautomerization and Reaction Mechanisms

The compound’s reactivity is influenced by keto-enol tautomerism , which dictates its nucleophilic and electrophilic sites :

-

Keto Form : Predominates in aprotic solvents, enabling aldol condensation.

-

Enol Form : Facilitates Michael additions and cycloadditions.

Key Observations :

Aplicaciones Científicas De Investigación

Medicinal Applications

1,3-Indandione derivatives have been extensively studied for their biological activities. The compound exhibits various pharmacological properties:

- Anti-inflammatory Activity : Research indicates that indandione derivatives can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs .

- Antitumor Agents : Several studies have highlighted the efficacy of these compounds in combating different types of cancer by inducing apoptosis in tumor cells .

- Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Anticoagulant Activity : Indandione compounds are known to serve as synthetic intermediates for anticoagulant medications .

Case Study: Antitumor Activity

A study demonstrated that a derivative of 1,3-indandione showed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis .

Dye Production

The compound is also utilized in the dye industry due to its ability to form azo dyes through reactions with diazonium salts. These dyes are characterized by their vibrant colors and stability on various substrates including wool and nylon.

| Application | Description |

|---|---|

| Dye Type | Azo dyes produced from indandione derivatives |

| Substrates | Wool, Nylon |

| Properties | Good dyeing ability and antimicrobial properties |

Functional Materials

1,3-Indandione derivatives are explored as building blocks for functional materials in electronics and photonics. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Functional Materials

The synthesis of functional materials using indandione involves the incorporation of the compound into polymer matrices or as dopants in organic semiconductors. This integration enhances the electronic properties and stability of the final products .

Summary of Applications

The following table summarizes the diverse applications of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-:

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antitumor agents | Potential treatment for chronic diseases |

| Dye Production | Azo dyes for textiles | Vibrant colors, good stability |

| Functional Materials | OLEDs, OPVs | Enhanced electronic properties |

Mecanismo De Acción

The mechanism of action of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group may affect the compound’s solubility and stability.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Indandione: The parent compound without the tert-butyl and hydroxyl groups.

2-Hydroxy-1,3-indandione: A simpler derivative with only one hydroxyl group.

3-tert-Butyl-2-hydroxybenzaldehyde: A related compound with a similar aromatic structure.

Uniqueness

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is unique due to the presence of both tert-butyl and hydroxyl groups, which may confer distinct chemical and physical properties compared to its analogs.

Actividad Biológica

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- (CAS No. 71313-34-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C19H18O4

- Molecular Weight : 310.344 g/mol

- Density : 1.313 g/cm³

- Boiling Point : 485.9°C at 760 mmHg

Synthesis

The synthesis of 1,3-indandione derivatives typically involves multi-step reactions. A common method includes the condensation of phthalate compounds with malonate compounds followed by hydrolysis and decarboxylation reactions. This method is characterized by high yields and mild reaction conditions, making it suitable for industrial applications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indandione derivatives, including the compound . Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of indane-1,3-dione have shown promising results in inhibiting the growth of breast and renal cancer cells .

The biological activity of 1,3-indandione derivatives is often attributed to their ability to interact with cellular mechanisms involved in apoptosis and cell cycle regulation. The presence of hydroxyl groups in the structure enhances their reactivity and potential to form complexes with biomolecules, leading to increased bioactivity .

Antioxidant Properties

Compounds similar to 1,3-indandione have been studied for their antioxidant capabilities. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Study on Anticancer Effects

A specific study evaluated the anticancer effects of a series of indandione derivatives on human tumor cell lines. The results demonstrated that certain modifications in the indandione structure significantly enhanced cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Indandione A | MCF-7 (Breast) | 15 |

| Indandione B | A549 (Lung) | 20 |

| Indandione C | HeLa (Cervical) | 10 |

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of indandione derivatives when combined with other therapeutic agents. For example, a combination therapy involving indandiones and traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in preclinical models .

Propiedades

IUPAC Name |

2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-18(2,3)13-9-6-10-14(15(13)20)19(23)16(21)11-7-4-5-8-12(11)17(19)22/h4-10,20,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZMIGWRSLFRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221483 | |

| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71313-34-3 | |

| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.